N1-(2-cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamide
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Overview
Description
“N1-(2-cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamide” is a complex organic compound that contains a cyanophenyl group, a pyridinylmethyl group, and an oxalamide group. Compounds with similar structures have been used in the design of structures in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxalamide group and the attachment of the cyanophenyl and pyridinylmethyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which it’s used. The presence of the oxalamide, cyanophenyl, and pyridinylmethyl groups suggests that it could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, and solubility, would be determined by its molecular structure. Unfortunately, without specific data or studies, it’s difficult to provide a detailed analysis .Scientific Research Applications
Catalytic Activities and Organic Synthesis
Room Temperature Cu-Catalyzed N-Arylation
N1-(2-cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamide and its derivatives have been identified as effective promoters in Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This process demonstrates excellent chemoselectivity and tolerates a wide range of functional groups, leading to the formation of diverse N-arylated products (Bhunia, De, & Ma, 2022).
Metal Complexation and Extraction
Selective Separation of Actinides over Lanthanides
Research indicates that N,O-hybrid diamide ligands with N-heterocyclic skeletons, including derivatives of N1-(2-cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamide, exhibit promising extraction capabilities for the selective separation of actinides over lanthanides in highly acidic HNO3 solutions. The study provides insights into designing more efficient ligands for trivalent actinide separation by adjusting the N-heterocyclic cores (Meng et al., 2021).
Synthesis Methodologies
Novel Acid-Catalyzed Rearrangement for Oxalamide Synthesis
A novel synthetic approach utilizing 2-substituted-3-(2-nitrophenyl)oxiranes has been developed for the synthesis of di- and mono-oxalamides, including N1-(2-cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamide. This method is operationally simple, high yielding, and provides a new formula for anthranilic acid derivatives and oxalamides, highlighting its utility in organic synthesis (Mamedov et al., 2016).
Ligand Efficiency in Copper-Catalyzed Reactions
Enhanced Ligand for Copper-Catalyzed Coupling
Derivatives like N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide have shown to be more effective ligands in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, requiring minimal amounts of CuCl and demonstrating the formation of internal alkynes with great diversity. This showcases the role of these derivatives in facilitating efficient and diverse organic transformations (Chen et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c16-8-12-5-1-2-6-13(12)19-15(21)14(20)18-10-11-4-3-7-17-9-11/h1-7,9H,10H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWDYPXMVPFQJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamide |
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